2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate
Description
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate is a triazine-based sulfonate derivative characterized by a 4,6-dichloro-1,3,5-triazine core linked to a phenylsulfonyl ethyl hydrogen sulphate group. This compound is synthesized via nucleophilic substitution reactions, typically involving cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material. The dichlorotriazinyl intermediate reacts with aminophenyl sulfonamide derivatives under controlled conditions, followed by sulfonation or sulfation steps to introduce the hydrogen sulphate moiety .
Key structural features include:
- Triazine core: The 4,6-dichloro-1,3,5-triazine group provides reactivity for nucleophilic substitutions, enabling diverse functionalization.
Properties
CAS No. |
52610-09-0 |
|---|---|
Molecular Formula |
C11H10Cl2N4O6S2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]sulfonylethyl hydrogen sulfate |
InChI |
InChI=1S/C11H10Cl2N4O6S2/c12-9-15-10(13)17-11(16-9)14-7-1-3-8(4-2-7)24(18,19)6-5-23-25(20,21)22/h1-4H,5-6H2,(H,20,21,22)(H,14,15,16,17) |
InChI Key |
KARQWNJBJZMXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)CCOS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate
Stepwise Synthetic Route
Step 1: Preparation of 4-Aminophenyl Sulphonyl Ethyl Hydrogen Sulphate Intermediate
- Starting from aniline , it is first acylated with acetic anhydride to form N-acetanilide .
- This intermediate undergoes chlorosulfonation to yield p-acetamidobenzenesulfonyl chloride .
- Hydrolysis and neutralization lead to p-aminobenzenesulfonyl ethanol .
- Finally, treatment with sulfuric acid converts the sulfonyl ethanol to p-aminobenzenesulfonyl ethyl hydrogen sulphate .
This sequence is critical to install the sulphonyl-ethyl hydrogen sulphate functionality on the aromatic amine precursor, which will later be linked to the triazine core.
Step 2: Synthesis of 4,6-Dichloro-1,3,5-triazine Derivatives
- The starting material for the triazine core is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) .
- Selective substitution at the 2-position is achieved by reacting cyanuric chloride with appropriate amines under controlled temperature (usually 0–25 °C).
- For this compound, the amine is the 4-aminophenyl sulphonyl ethyl hydrogen sulphate prepared in Step 1.
- The reaction is typically carried out in a polar aprotic solvent such as acetone or dioxane with a base like potassium carbonate to neutralize the released HCl.
- The reaction mixture is stirred or refluxed until completion, monitored by TLC or HPLC.
Step 3: Coupling and Final Functionalization
- The 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl sulphonyl ethyl hydrogen sulphate is isolated by filtration and recrystallization from ethanol or aqueous ethanol.
- Purification involves washing with water and organic solvents to remove unreacted starting materials and byproducts.
- The final compound is characterized by melting point, NMR, and elemental analysis to confirm structure and purity.
Reaction Conditions and Yields
| Step | Reaction | Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Aniline → N-acetanilide → p-acetamidobenzenesulfonyl chloride → p-aminobenzenesulfonyl ethanol → p-aminobenzenesulfonyl ethyl hydrogen sulphate | Acetylation, chlorosulfonation, hydrolysis, sulfuric acid treatment | Various (Acetic anhydride, sulfuric acid) | RT to reflux | 60–80 | Multi-step, intermediate purification |
| 2 | Cyanuric chloride + p-aminobenzenesulfonyl ethyl hydrogen sulphate | Stirring with K2CO3 | Acetone or dioxane | 0–40 °C | 60–75 | Controlled substitution on triazine |
| 3 | Isolation and purification | Filtration, recrystallization | Ethanol/aqueous ethanol | RT | 70–85 | Final product purity |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern on the triazine ring and the presence of sulphonyl and sulfate groups.
- Elemental Analysis: Matches calculated values for C, H, N, S, confirming compound composition.
- Melting Point: Consistent melting points (typically 120–160 °C depending on purity) indicate successful synthesis and crystallinity.
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction completion and purity, retention times specific to the compound confirm identity.
- Infrared Spectroscopy (FTIR): Characteristic peaks for sulphonyl (S=O), sulfate (O–S–O), and triazine ring functionalities.
Research Discoveries and Optimization Notes
- The selective substitution on the triazine ring is highly temperature-dependent; lower temperatures favor monosubstitution at the 2-position, preventing polysubstitution.
- Use of bases such as potassium carbonate neutralizes HCl formed during substitution, improving yield and purity.
- Sulfation steps require careful control of sulfuric acid concentration and reaction time to avoid over-sulfation or decomposition.
- Recrystallization solvents and conditions significantly affect the final product purity and yield; aqueous ethanol is preferred for better crystallinity.
- The compound serves as a dye intermediate, and its purity directly influences the quality of downstream dye products.
Summary Table of Preparation Methods
| Parameter | Details |
|---|---|
| Starting materials | Aniline, cyanuric chloride, acetic anhydride, sulfuric acid |
| Key intermediates | N-acetanilide, p-acetamidobenzenesulfonyl chloride, p-aminobenzenesulfonyl ethanol |
| Reaction types | Acylation, chlorosulfonation, nucleophilic aromatic substitution, sulfation |
| Solvents | Acetone, dioxane, ethanol, aqueous sulfuric acid |
| Temperature range | 0 °C to reflux (~100 °C) |
| Purification | Filtration, recrystallization |
| Characterization | NMR, elemental analysis, FTIR, HPLC, melting point |
Chemical Reactions Analysis
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms on the triazine ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include sodium carbonate, primary amines, and various solvents like dioxane and dichloroethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate involves its interaction with biological molecules. The compound’s triazine core can interact with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This interaction can disrupt essential biological pathways, resulting in antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
Structural Analogs
Triazinyl Sulfonamides
Compounds such as 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonamide share the triazine-sulfonamide backbone but lack the ethyl hydrogen sulphate group. These derivatives are primarily used as intermediates in drug synthesis (e.g., BACE1 inhibitors for Alzheimer’s disease) due to their ability to modulate enzyme activity through sulfonamide-mediated hydrogen bonding .
Triazinyl Sulfonate Esters
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) is a herbicidal compound. Unlike the target compound, its sulfonyl group is esterified, reducing hydrophilicity and enhancing membrane permeability for agricultural applications .
Functional Analogs
Pesticidal Triazines
Triazine derivatives like triflusulfuron methyl and ethametsulfuron methyl feature methyl ester substituents instead of hydrogen sulphate. These compounds inhibit acetolactate synthase (ALS) in weeds, leveraging the triazine core’s stability and sulfonylurea linkages for targeted action. The target compound’s sulfate group may limit pesticidal utility due to higher water solubility and reduced bioavailability in lipid-rich environments .
Dye-Intermediate Triazines
Compounds such as 1-amino-4-[(4-amino-2-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid disodium salt (reacted with the target compound) are used in textile dyes. The hydrogen sulphate group in the target compound enhances dye solubility but introduces regulatory concerns (e.g., aquatic toxicity) due to persistent sulfonate residues .
Physicochemical and Regulatory Comparisons
Key Findings :
- Reactivity : The target compound’s hydrogen sulphate group increases polarity, making it less suitable for hydrophobic interactions compared to sulfonamides or esters.
- Toxicity: Classified under EU regulations as H318 (serious eye damage) and H412 (harmful to aquatic life), reflecting stricter regulatory scrutiny than non-sulfonated triazines .
- Applications : While sulfonamide analogs are explored for therapeutic use, the target compound’s primary utility lies in chemical synthesis intermediates or dye formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
